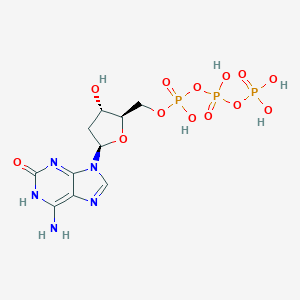

2-hydroxy-dATP

描述

2-Hydroxy-2’-deoxyadenosine 5’-triphosphate is an oxidatively damaged nucleotide that arises from the modification of deoxyadenosine triphosphate by reactive oxygen species. This compound is of significant interest due to its role in mutagenesis, carcinogenesis, and aging. It is incorporated into DNA by DNA polymerases, leading to mutations that can have various biological consequences .

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2’-deoxyadenosine 5’-triphosphate can be synthesized by treating deoxyadenosine triphosphate with Fenton-type reagents, such as iron(II) ethylenediaminetetraacetic acid (Fe²⁺-EDTA) and iron(II) nitrilotriacetic acid (Fe²⁺-NTA). These reagents generate hydroxyl radicals that oxidize deoxyadenosine triphosphate to form 2-hydroxy-2’-deoxyadenosine .

Industrial Production Methods:

化学反应分析

Hydrolysis by MTH1 Protein

The human MutT homolog 1 (MTH1) enzyme hydrolyzes 2-OH-dATP to prevent its incorporation into DNA. This reaction occurs via:

Key characteristics of this reaction include:

-

Inhibition by 2-OH-dADP : The diphosphate derivative (2-OH-dADP) acts as a competitive inhibitor, with an inhibition constant () of ∼0.2 µM .

-

Substrate Specificity : MTH1 exhibits broad specificity for oxidized nucleotides, including 2-OH-dATP, due to protonation state exchanges in its substrate-binding pocket .

| Parameter | Value | Source |

|---|---|---|

| (MTH1) | 0.2 µM (2-OH-dATP) | |

| Reaction Localization | Cytoplasm/Mitochondria |

Misincorporation During DNA Replication

2-OH-dATP is erroneously incorporated into DNA by polymerases, primarily inducing G·C→A·T transitions and single-base deletions .

Mutation Spectrum in HeLa Extracts

| Mutation Type | Frequency (×10⁻⁶) | Key Mechanism |

|---|---|---|

| G·C→A·T transitions | 13.2 | Misincorporation opposite C |

| G·C→T·A transversions | 3.2 | Misincorporation opposite G |

| Single-base deletions | 9.5 | Slippage at A·T/G·C sites |

| Tandem CC→TT mutations | 2.1 | Consecutive mispairing |

Dose Dependency : Mutagenicity increases with 2-OH-dATP concentration (100–400 µM) .

Enzymatic Interactions in E. coli

In bacterial systems, 2-OH-dATP pairs with guanine during replication, leading to G·C→T·A transversions . This contrasts with mammalian systems, where transitions dominate .

| Host Strain | Mutant Frequency Increase | Contributing Factor |

|---|---|---|

| alkA (DNA repair-deficient) | 2.5-fold | Impaired base excision |

| mutY (mismatch repair-deficient) | 1.8-fold | Reduced correction |

Oxidation Pathways

While 2-OH-dATP itself is an oxidation product of dATP, further oxidation can generate additional mutagenic derivatives. Fenton-type reagents (e.g., Fe²⁺-EDTA) catalyze its formation via hydroxyl radical attack on dATP .

Biological Implications

-

Mutagenic Potency : 2-OH-dATP induces mutations at frequencies up to in HeLa extracts, surpassing many other oxidized nucleotides .

-

Cellular Defense : MTH1 activity reduces 2-OH-dATP incorporation by >50%, underscoring its role in genome stability .

These findings highlight the dual role of 2-OH-dATP as both a byproduct of oxidative stress and a driver of genetic instability, with implications for cancer research and therapeutic targeting of DNA repair pathways.

科学研究应用

Mutagenicity and DNA Replication

In Vitro Studies:

Research has demonstrated that 2-OH-dATP can induce mutations during DNA replication. In studies using HeLa cell extracts, it was shown that the incorporation of 2-OH-dATP leads to a significant increase in mutation frequency, particularly G·C→A·T transitions and G·C→T·A transversions. The mutagenic potential was found to be dose-dependent, with higher concentrations of 2-OH-dATP resulting in a greater frequency of mutations .

Table 1: Mutation Frequencies Induced by 2-OH-dATP

| Concentration of 2-OH-dATP (µM) | Mutation Frequency (×10^-5) |

|---|---|

| 0 | 3.5 |

| 100 | 6.4 |

| 200 | 8.1 |

| 400 | 12.7 |

The presence of MTH1 protein, which hydrolyzes oxidized nucleotides, was found to suppress the mutagenicity of 2-OH-dATP, indicating a protective mechanism against the incorporation of damaged nucleotides during DNA synthesis .

Enzymatic Interactions

Role of MTH1:

The human MTH1 protein plays a crucial role in maintaining nucleotide pool integrity by hydrolyzing oxidized nucleotides like 2-OH-dATP. This enzymatic activity helps prevent the incorporation of damaged nucleotides into DNA, thereby reducing the risk of mutations and potential oncogenic transformations .

Hydrolysis Efficiency:

MTH1 exhibits a high specificity for 2-hydroxy-ATP among other oxidized ribonucleoside triphosphates, highlighting its importance in nucleotide sanitization pathways within cells .

Implications in Cancer Research

The mutagenic properties of 2-OH-dATP have significant implications for cancer research. The ability of this compound to induce mutations suggests that it could contribute to genomic instability, a hallmark of cancer development. Studies have indicated that oxidative stress can lead to an accumulation of oxidized nucleotides like 2-OH-dATP in cells, potentially facilitating tumorigenesis through increased mutation rates .

Applications in Aging Research

Oxidative damage is a key factor in aging, and the accumulation of oxidized nucleotides is thought to contribute to age-related decline in cellular function. The hydrolysis of 2-OH-dATP by MTH1 may help mitigate some effects of oxidative stress, suggesting potential therapeutic avenues for enhancing longevity and cellular health through the modulation of nucleotide metabolism .

Case Studies

-

Mutagenesis in E. coli:

A study demonstrated that E. coli exposed to 2-OH-dATP showed increased mutation rates compared to controls, with specific hotspots identified for G·C→T·A transversions . This provides evidence for the mutagenic effects of oxidized nucleotides across different organisms. -

Impact on Human Cells:

Research involving human cell lines has shown that elevated levels of oxidative stress lead to increased incorporation of 2-OH-dATP into DNA, correlating with higher mutation rates and suggesting a direct link between oxidative damage and cancer risk .

作用机制

2-Hydroxy-2’-deoxyadenosine 5’-triphosphate exerts its effects primarily through its incorporation into DNA by DNA polymerases. This incorporation leads to mispairing and mutations, such as G→T transversions. The compound is recognized and hydrolyzed by the enzyme MutT homolog 1 (MTH1), which prevents its incorporation into DNA and thus mitigates its mutagenic effects .

Molecular Targets and Pathways:

DNA Polymerases: Incorporate 2-hydroxy-2’-deoxyadenosine 5’-triphosphate into DNA.

MTH1: Hydrolyzes the compound to prevent its incorporation and subsequent mutagenesis.

相似化合物的比较

2-Hydroxy-2’-deoxyadenosine 5’-triphosphate is similar to other oxidized nucleotides, such as:

- 8-Hydroxy-2’-deoxyguanosine 5’-triphosphate (8-OH-dGTP)

- 5-Hydroxy-2’-deoxycytidine 5’-triphosphate (5-OH-dCTP)

- 5-Formyl-2’-deoxyuridine 5’-triphosphate (5-CHO-dUTP)

Uniqueness:

属性

IUPAC Name |

[[(2R,3S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACBPRDWRDEHJ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-hydroxy-dATP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。